molecular formula C19H17N5O B5742313 6-(1-benzofuran-2-yl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5742313
M. Wt: 331.4 g/mol
InChI Key: ULTDIEVIPKZEOJ-UHFFFAOYSA-N
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Description

6-(1-benzofuran-2-yl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety, a dimethylphenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazine ring and the attachment of the benzofuran and dimethylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(1-benzofuran-2-yl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-(1-benzofuran-2-yl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzofuran and triazine moieties can interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-benzofuran-2-yl(2,4-dimethylphenyl)methanamine: This compound shares the benzofuran and dimethylphenyl groups but lacks the triazine ring.

    Other Triazine Derivatives: Compounds with similar triazine structures but different substituents can be compared to highlight the unique properties of 6-(1-benzofuran-2-yl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine.

Uniqueness

The uniqueness of this compound lies in its combination of the benzofuran, dimethylphenyl, and triazine moieties, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-11-7-8-14(12(2)9-11)21-19-23-17(22-18(20)24-19)16-10-13-5-3-4-6-15(13)25-16/h3-10H,1-2H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDIEVIPKZEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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